molecular formula C4H7F2N B8218160 (2S)-2-(Difluoromethyl)azetidine

(2S)-2-(Difluoromethyl)azetidine

Cat. No.: B8218160
M. Wt: 107.10 g/mol
InChI Key: XNXYWBFKPOTFKD-VKHMYHEASA-N
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Description

(2S)-2-(Difluoromethyl)azetidine is a four-membered azetidine ring substituted with a difluoromethyl group at the 2-position. Its molecular formula is C₄H₇F₂N, with a molecular weight of 119.10 g/mol. The stereochemistry at the 2-position (S-configuration) and the presence of fluorine atoms confer unique physicochemical properties, such as reduced basicity of the azetidine nitrogen and enhanced metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

(2S)-2-(difluoromethyl)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N/c5-4(6)3-1-2-7-3/h3-4,7H,1-2H2/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXYWBFKPOTFKD-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Amino Alcohols

Azetidine rings can be constructed via intramolecular cyclization of β-amino alcohols. For example, enantiopure β-amino alcohols derived from epichlorohydrin or substituted epoxides undergo base-mediated ring closure. In one approach, (2S)-configured azetidines were synthesized using a superbase system (LiDA-KOR) to deprotonate intermediates, enabling regioselective four-membered ring formation.

  • Reagents : LiDA-KOR (lithium diisopropylamide/potassium tert-butoxide), THF at −78°C.

  • Yield : 50–75% with >90% diastereoselectivity.

  • Mechanistic Insight : DFT calculations confirmed kinetic control favoring trans-azetidine products due to lower activation barriers.

Bromofluorination and Ring Closure

Imines derived from α-fluoroaldehydes undergo bromofluorination followed by sodium borohydride reduction to yield β-haloamines. Subsequent treatment with LiHMDS induces cyclization to form 2-fluoroazetidines. Adapting this method, difluoromethyl groups are introduced via electrophilic difluoromethylation reagents (e.g., NFSI).

  • Example :

    • Substrate: α-Fluoroimine derived from benzaldehyde.

    • Conditions: N-Bromosuccinimide (NBS)/Et3_3N·3HF, then LiHMDS.

    • Outcome: 2,2-Difluoroazetidine in 61% yield.

Catalytic Hydrogenolysis of Protected Intermediates

N-Benzyhydrylazetidine Deprotection

Azetidine free bases are obtained via hydrogenolysis of N-protected derivatives. For instance, N-benzhydrylazetidine is treated with Pd/C under H2_2 pressure to cleave the benzhydryl group, followed by HCl salt formation and neutralization.

  • Procedure :

    • Hydrogenolysis : 40–80 psi H2_2, Pd/C in MeOH, 60°C.

    • Salt Formation : Concentrate under HCl to yield (2S)-2-(difluoromethyl)azetidine hydrochloride.

    • Free Base Liberation : NaOH (40–80%) at 80–110°C releases the free base.

  • Yield : 60–70% overall.

Boc Deprotection

N-Boc-azetidines are deprotected using HCl in dioxane or TFA, enabling access to the free amine. This method is compatible with acid-sensitive difluoromethyl groups.

Organocatalytic Aza-Michael Addition

Horner–Wadsworth–Emmons Reaction

This compound is synthesized via aza-Michael addition to α,β-unsaturated esters. Starting from N-Boc-azetidin-3-one, a Horner–Wadsworth–Emmons reaction with diethyl (difluoromethyl)phosphonate forms the enoate intermediate. Subsequent aza-Michael addition with amines yields 3-substituted azetidines.

  • Conditions : DBU catalysis, acetonitrile, 65°C.

  • Yield : 46–73%.

  • Example :

    • Substrate: Methyl 2-(N-Boc-azetidin-3-ylidene)acetate.

    • Nucleophile: Piperidine.

    • Product: (2S)-2-(Difluoromethyl)-3-piperidinylazetidine (69% yield).

Stereochemical Control Strategies

Chiral Auxiliaries

Chiral auxiliaries like α-methylbenzylamine direct asymmetric induction during cyclization. For example, Couty et al. synthesized azetidine-2-carboxylic acids via LiHMDS-mediated deprotonation and intramolecular halogen displacement, achieving 73–92% diastereomeric ratios.

Transition-Metal Catalysis

Palladium-catalyzed C–H activation enables azetidine functionalization. Arylpicolinamides undergo cyclization with Pd(OAc)2_2/PhI(OAc)2_2 to form 2,3-disubstituted azetidines with >90% ee.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield RangeStereochemical Control
Superbase CyclizationHigh diastereoselectivity, scalableRequires cryogenic conditions50–75%Excellent
HydrogenolysisMild conditions, avoids strong acidsMulti-step, Pd/C cost60–70%Moderate
Aza-Michael AdditionFunctional group toleranceModerate yields, requires DBU46–73%Good

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Difluoromethyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that difluoromethylated azetidines exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated the activity of several azetidine derivatives against the HL60 human acute myeloid leukemia cell line, revealing that certain compounds demonstrated submicromolar activity (IC50 values around 0.41 µM) against these cells. The structure-activity relationship (SAR) studies highlighted that specific substituents on the azetidine ring significantly influenced their cytotoxic potency.

CompoundIC50 (µM)Cell Line
(2S)-2-(Difluoromethyl)azetidineTBDHL60
Cyclobutene triester 7f0.41 ± 0.04HL60

1.2 Mechanism of Action

The mechanism by which this compound exerts its effects is believed to involve interaction with biological targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, potentially increasing its binding affinity to target proteins.

Synthesis and Reactivity

2.1 Synthetic Routes

The synthesis of this compound typically involves:

  • Starting Materials: The synthesis begins with readily available starting materials such as (S)-2-aminopropanol and difluoromethylating agents.
  • Cyclization: The key step involves cyclization of the intermediate to form the azetidine ring through intramolecular nucleophilic substitution or other cyclization strategies.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization.

2.2 Chemical Reactivity

This compound can undergo various chemical reactions, including:

  • Oxidation: Can be oxidized to form corresponding N-oxides or other oxidized derivatives.
  • Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
  • Substitution: The difluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.

Biological Applications

3.1 Antimicrobial Activity

Recent studies have shown that derivatives of azetidines, including this compound, exhibit significant antimicrobial activity against multidrug-resistant strains of bacteria such as Mycobacterium tuberculosis. The mode of action suggests interference with cell envelope biogenesis, making it a potential candidate for developing new antibiotics.

3.2 Enzyme Inhibition

Azetidines have been explored as transition state analog inhibitors for various enzymes. For example, compounds based on azetidine structures have shown promise in inhibiting N-ribosyltransferases, which are crucial in nucleotide metabolism.

Agrochemical Applications

The unique properties of this compound make it a valuable building block in the synthesis of agrochemicals. Its ability to modify biological pathways in plants can lead to the development of new herbicides and pesticides with enhanced efficacy and reduced environmental impact.

Mechanism of Action

The mechanism of action of (2S)-2-(Difluoromethyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring and difluoromethyl group. The ring strain facilitates the formation of reactive intermediates, which can interact with biological macromolecules, leading to various biological effects. The difluoromethyl group enhances the compound’s stability and lipophilicity, improving its pharmacokinetic properties .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural and functional differences between (2S)-2-(Difluoromethyl)azetidine and selected analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
This compound Difluoromethyl C₄H₇F₂N 119.10 Increased lipophilicity (logP ~1.2), reduced basicity (pKa ~7.5)
(2S)-1-(2-hydroxyethyl)azetidine-2-carboxamide Hydroxyethyl, carboxamide C₆H₁₂N₂O₂ 144.17 Higher hydrophilicity (logP ~-0.5), strong H-bonding capacity
4-(2-Aminophenoxy)azetidin-2-one Aminophenoxy, ketone C₉H₁₀N₂O₂ 178.19 Aromatic π-π stacking potential, increased ring strain due to ketone
(2R,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol Diphenylmethyl, hydroxyl C₁₇H₁₉NO 253.34 Bulky substituents (steric hindrance), moderate solubility (logP ~3.8)

Key Observations:

  • Lipophilicity : The difluoromethyl group in this compound increases lipophilicity (logP ~1.2) compared to hydrophilic analogs like (2S)-1-(2-hydroxyethyl)azetidine-2-carboxamide (logP ~-0.5). This enhances membrane permeability, critical for central nervous system (CNS) drug candidates .
  • Basicity: Fluorine's electron-withdrawing effect reduces the basicity of the azetidine nitrogen (pKa ~7.5 vs. ~9.0 for non-fluorinated azetidines), improving bioavailability by minimizing protonation at physiological pH .
  • Metabolic Stability: Fluorination is known to block metabolic oxidation sites, extending half-life compared to hydroxyl- or carboxamide-substituted analogs .

Biological Activity

(2S)-2-(Difluoromethyl)azetidine is a fluorinated azetidine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by a four-membered nitrogen-containing heterocycle with a difluoromethyl group at the 2-position. Its molecular formula is C4H6F2NC_4H_6F_2N, and it has a molecular weight of approximately 116.09 g/mol. The presence of the difluoromethyl group enhances lipophilicity, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Azetidine Ring : The azetidine ring can be synthesized through various methods, including nucleophilic substitution reactions involving difluoromethyl precursors.
  • Functionalization : Post-synthetic modifications can introduce additional functional groups to enhance biological activity.
  • Purification : The final product is purified using techniques such as chromatography.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound and related compounds against various cancer cell lines, particularly human acute myeloid leukemia (AML) cells. Preliminary results indicate significant cytotoxicity, with IC50 values in the submicromolar range:

CompoundCell LineIC50 (μM)
This compoundHL60 (AML)0.41 ± 0.04
Cyclobutene triesterHL600.41 ± 0.04

These findings suggest that the difluoromethyl substitution plays a crucial role in enhancing the compound's potency against cancer cells .

Antimicrobial Activity

Research has demonstrated that certain azetidine derivatives exhibit potent antibacterial properties, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. For instance, derivatives with electron-withdrawing groups showed improved efficacy:

CompoundMIC99 (μM)Target Organism
BGAz-003<10M. bovis BCG
BGAz-004<10M. smegmatis

These compounds exhibited promising bactericidal activity, indicating potential for development as new antimicrobial agents .

Structure-Activity Relationships (SAR)

The SAR studies conducted on this compound derivatives reveal that modifications to the azetidine core can significantly impact biological activity. Key observations include:

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups on the phenyl ring enhances cytotoxicity and antimicrobial activity.
  • Lipophilicity : Compounds with higher lipophilicity tend to show better membrane permeability and bioavailability .
  • Functional Group Variations : The presence of different substituents at various positions can modulate the compound's interaction with biological targets.

Case Studies

  • Acute Myeloid Leukemia Treatment : A study focusing on the cytotoxic effects of difluoromethylated azetidines reported that these compounds could induce apoptosis in HL60 cells, potentially through mitochondrial pathways .
  • Antimicrobial Efficacy : In a phenotypic screening study, azetidine derivatives were found to exhibit potent activity against drug-resistant Mycobacterium strains, suggesting their utility in treating resistant infections .
  • Neuroprotective Effects : Some azetidine derivatives have shown promise as neuroprotective agents, potentially benefiting conditions like Alzheimer's disease through modulation of neurotransmitter systems .

Q & A

Q. What is the role of the difluoromethyl group in (2S)-2-(difluoromethyl)azetidine in modulating its physicochemical and pharmacokinetic properties?

The difluoromethyl group enhances lipophilicity, metabolic stability, and bioavailability by reducing the basicity of the adjacent azetidine nitrogen. Fluorine’s strong inductive effects lower pKa, improving membrane permeability. Additionally, the C–F bond’s stereoelectronic effects can influence molecular conformation, impacting target binding . Comparative studies with non-fluorinated analogs show increased metabolic resistance in liver microsomes, attributed to fluorine’s electronegativity slowing oxidative degradation .

Q. What synthetic strategies are employed for the stereoselective synthesis of this compound?

Key methods include:

  • Ring-closing reactions : Using azetidine precursors (e.g., tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate) with chiral auxiliaries to control stereochemistry .
  • Nucleophilic substitution : Reaction of azetidine derivatives with difluoromethylating agents (e.g., ClCF2_2H) under basic conditions, followed by deprotection .
  • Catalytic asymmetric synthesis : Chiral ligands or enzymes to achieve enantiomeric excess >95%, critical for pharmacological activity .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Single-crystal X-ray diffraction : Provides definitive proof of absolute configuration (e.g., R-factor <0.04, as in related azetidine structures) .
  • Chiroptical methods : Circular dichroism (CD) and optical rotation comparisons with known standards.
  • NMR spectroscopy : 19F^{19}\text{F}-NMR coupling constants and NOE correlations to deduce spatial arrangement .

Q. What are the recommended analytical techniques for characterizing this compound?

  • LC-MS/QTOF : For purity assessment (>98%) and molecular weight confirmation (C4_4H7_7F2_2N, MW 119.10).
  • Multinuclear NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} spectra to verify substitution patterns.
  • Elemental analysis : Validate empirical formula and detect trace impurities .

Q. How should this compound be stored to ensure stability?

  • Storage conditions : Under inert gas (Ar/N2_2) at −20°C in amber vials to prevent oxidation and moisture absorption.
  • Stability monitoring : Regular HPLC checks for degradation (e.g., hydrolysis of the azetidine ring under acidic conditions) .

Advanced Research Questions

Q. How do fluorination patterns influence the conformational dynamics and target-binding affinity of this compound?

  • Computational docking : Molecular dynamics simulations reveal that the difluoromethyl group stabilizes gauche conformers, favoring interactions with hydrophobic pockets (e.g., enzyme active sites) .
  • Comparative SAR studies : Replace difluoromethyl with –CH3_3, –CF3_3, or –CH2_2F to assess effects on potency. Fluorine’s van der Waals radius and electronegativity enhance π-stacking and hydrogen-bonding in targets like kinases .

Q. What experimental approaches resolve contradictions in reported metabolic stability data for fluorinated azetidines?

  • In vitro assays : Parallel testing in human/rat liver microsomes with LC-MS quantification of parent compound depletion.
  • Isotope labeling : 14C^{14}\text{C}- or 18O^{18}\text{O}-tracing to identify metabolic pathways (e.g., CYP450-mediated oxidation vs. hydrolytic cleavage) .
  • Cross-laboratory validation : Standardize incubation conditions (pH, temperature) and control for enzyme batch variability .

Q. How can researchers design fluorinated azetidine analogs to optimize blood-brain barrier (BBB) penetration?

  • LogP/logD optimization : Target logP ~2–3 via substituent tuning (e.g., –CF2_2H vs. –CF3_3).
  • P-glycoprotein efflux assays : Screen analogs in MDCK-MDR1 cells to identify substrates with reduced efflux ratios.
  • In silico BBB models : Use QSAR predictors like Volsurf+ to prioritize compounds with favorable polar surface area (<90 Ų) .

Q. What methodologies validate the enantiomeric purity of this compound in complex mixtures?

  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases (resolution >1.5).
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer, enabling kinetic separation.
  • Mosher ester analysis : Derivatize with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride for 19F^{19}\text{F}-NMR differentiation .

Q. How do structural modifications to the azetidine ring affect cytotoxicity profiles?

  • High-throughput screening : Test analogs in HEK293 and HepG2 cells for IC50_{50} shifts.
  • Reactive metabolite trapping : Incubate with glutathione (GSH) and detect adducts via LC-MS to identify bioactivation risks.
  • Mitochondrial toxicity assays : Measure oxygen consumption rate (OCR) and ATP levels to assess off-target effects .

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